![molecular formula C17H17FN2O2 B6047802 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide, also known as FMME, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic properties. FMME is a member of the benzamide family and is a derivative of N-(2-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide.
Mechanism of Action
The exact mechanism of action of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression. By inhibiting HDACs, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide may be able to prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have a variety of biochemical and physiological effects in scientific research studies. In addition to its anticancer and anti-inflammatory properties, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving healthy cells unharmed. However, one limitation of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to enhance the anticancer effects of certain chemotherapy drugs, such as paclitaxel and doxorubicin. Additionally, further research is needed to better understand the mechanism of action of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide and to optimize its pharmacokinetic properties for in vivo use. Finally, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide may have potential as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders.
Synthesis Methods
The synthesis of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to form 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential therapeutic properties in various scientific research studies. One of the main areas of interest is its potential as an anticancer agent. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and lung cancer cell lines. Additionally, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-fluoro-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-3-6-10-15(11)20-16(21)12(2)19-17(22)13-8-4-5-9-14(13)18/h3-10,12H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFBVBEQORSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{1-[(2-methylphenyl)amino]-1-oxopropan-2-yl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.